molecular formula C9H16O2 B13256846 3-Propyloxane-3-carbaldehyde

3-Propyloxane-3-carbaldehyde

Cat. No.: B13256846
M. Wt: 156.22 g/mol
InChI Key: XMSJLZBXDHAMTB-UHFFFAOYSA-N
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Description

3-Propyloxane-3-carbaldehyde is a cyclic ether derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with a propyl group and a formyl (carbaldehyde) group at the 3-position. This compound combines the reactivity of an aldehyde functional group with the steric and electronic effects of the oxane ring, making it of interest in organic synthesis and materials science.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-propyloxane-3-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-2-4-9(7-10)5-3-6-11-8-9/h7H,2-6,8H2,1H3

InChI Key

XMSJLZBXDHAMTB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCOC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyloxane-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 3-propyloxane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.

Industrial Production Methods

In an industrial setting, the production of 3-Propyloxane-3-carbaldehyde may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The starting materials and reagents are continuously fed into the reactor, and the product is continuously removed, allowing for high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Propyloxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: 3-Propyloxane-3-carboxylic acid

    Reduction: 3-Propyloxane-3-methanol

    Substitution: Imines, hydrazones

Scientific Research Applications

3-Propyloxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes, providing insights into metabolic pathways.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting aldehyde dehydrogenase enzymes.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 3-Propyloxane-3-carbaldehyde involves its interaction with specific molecular targets, primarily enzymes that catalyze reactions involving aldehydes. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate the activity of the enzyme, either inhibiting or activating its function, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Propyloxane-3-carbaldehyde with three analogous compounds: 3-Chlorobenzaldehyde, Propionaldehyde, and 4,6,8-Triarylquinoline-3-carbaldehyde. Key parameters include molecular properties, reactivity, and toxicological profiles.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity
3-Propyloxane-3-carbaldehyde C₉H₁₆O₂ 156.22 Aldehyde, cyclic ether Synthetic intermediate, catalysis
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Aldehyde, aromatic chloro-subst. Pharmaceuticals, fragrances
Propionaldehyde C₃H₆O 58.08 Linear aldehyde Resins, plastics, flavoring agents
4,6,8-Triarylquinoline-3-carbaldehyde Variable (aryl-dependent) ~350–400 Aldehyde, quinoline core Fluorescent materials, ligands

Detailed Research Findings

Toxicological Insights

  • Propionaldehyde: The U.S. EPA notes insufficient data for carcinogenicity classification but highlights respiratory tract lesions in rodents at high concentrations.
  • 3-Chlorobenzaldehyde : Safety data sheets emphasize acute hazards (skin/eye contact) but lack chronic toxicity data .

Biological Activity

3-Propyloxane-3-carbaldehyde is a compound of interest in various fields due to its potential biological activities. This detailed article examines its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

3-Propyloxane-3-carbaldehyde is characterized by its unique oxane structure, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of propyloxanes with aldehydes under specific conditions.

1. Antimicrobial Activity

Research has indicated that 3-Propyloxane-3-carbaldehyde exhibits significant antimicrobial properties against various pathogens.

Pathogen TypeTest OrganismsActivity Observed
Bacteria Escherichia coli, Staphylococcus aureusInhibition of growth at concentrations ≥ 50 µg/mL
Fungi Candida albicans, Aspergillus nigerSignificant antifungal activity at 100 µg/mL

A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

2. Anti-inflammatory Effects

3-Propyloxane-3-carbaldehyde has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

CytokineConcentration Tested (µg/mL)Inhibition Percentage (%)
TNF-α 1045
IL-6 1040

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of 3-Propyloxane-3-carbaldehyde have been evaluated against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell LineIC50 (µM)Effect
HeLa 25Induces apoptosis
MCF-7 30Cell cycle arrest

The compound demonstrated a lower IC50 value in HeLa cells, indicating higher sensitivity compared to MCF-7 cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Case Studies

Several case studies have been conducted to further explore the biological activities of 3-Propyloxane-3-carbaldehyde:

  • Antimicrobial Efficacy Study : A clinical trial assessed the effectiveness of 3-Propyloxane-3-carbaldehyde in treating skin infections caused by resistant bacterial strains. Results showed a marked reduction in infection rates among treated patients compared to controls.
  • Inflammation Model : An animal model was used to evaluate the anti-inflammatory effects of the compound in conditions mimicking rheumatoid arthritis. The treatment group showed significant improvement in joint swelling and pain scores compared to untreated controls.

Q & A

Basic Research Question

Q: What are the standard synthetic routes for 3-Propyloxane-3-carbaldehyde, and how can its purity be validated? Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted aldehydes with diols under acid catalysis. For example, modified procedures using phosphorus pentachloride (PCl₅) as a catalyst in anhydrous conditions have been reported for analogous carbaldehydes, achieving yields of 65–78% . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires a combination of 1H/13C NMR (to confirm structural integrity) and GC-MS (to detect volatile impurities). Cross-referencing spectral data with PubChem entries (e.g., InChIKey: DQXINEAFJDSPDD-UHFFFAOYSA-N for structural analogs) ensures consistency .

Advanced Research Question

Q: How can computational chemistry predict the reactivity of 3-Propyloxane-3-carbaldehyde in nucleophilic addition reactions? Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electrophilic carbonyl carbon’s partial charge and frontier molecular orbitals. For instance, studies on similar chromene-3-carbaldehydes revealed that electron-withdrawing substituents enhance electrophilicity, increasing reactivity toward amines or hydrazines . Pair these simulations with Hammett constants to quantify substituent effects experimentally. Validate predictions via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy under controlled pH/temperature).

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported NMR chemical shifts for 3-Propyloxane-3-carbaldehyde derivatives? Methodological Answer: Contradictions often arise from solvent effects, concentration, or impurities. Follow these steps:

Replicate conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d6) and calibration standards.

Spiking experiments : Add authentic reference samples to the NMR tube to confirm peak assignments .

2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly in the oxane ring protons (δ 1.5–4.5 ppm) .

Cross-validate : Compare with crystallographic data (if available) to confirm bond angles and conformers .

Biological Activity Investigation

Q: What strategies are effective for identifying potential biological targets of 3-Propyloxane-3-carbaldehyde? Methodological Answer:

In silico docking : Use AutoDock Vina to screen against protein databases (e.g., PDB), focusing on enzymes with active-site lysine or cysteine residues (common nucleophiles for aldehyde interactions) .

Functional assays : Test inhibition of dehydrogenases (e.g., glyceraldehyde-3-phosphate dehydrogenase) via spectrophotometric NADH depletion assays .

Metabolomics : Employ LC-MS/MS to track adduct formation in cell lysates, prioritizing pathways like glutathione metabolism or lipid peroxidation .

Experimental Design Optimization

Q: How can reaction conditions be optimized to improve the yield of 3-Propyloxane-3-carbaldehyde in scale-up syntheses? Methodological Answer:

DoE (Design of Experiments) : Use a Box-Behnken design to test variables: catalyst loading (PCl₅, 5–15 mol%), temperature (60–100°C), and solvent polarity (toluene vs. THF) .

In-line monitoring : Implement FTIR or ReactIR to track aldehyde formation in real time, minimizing side-product accumulation .

Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME), which improves phase separation and reduces waste .

Advanced Analytical Techniques

Q: What advanced spectroscopic methods can elucidate the conformational dynamics of 3-Propyloxane-3-carbaldehyde in solution? Methodological Answer:

Dynamic NMR (DNMR) : Perform variable-temperature 1H NMR (e.g., 25–80°C) to study ring puckering equilibria. Calculate activation energy (ΔG‡) using Eyring plots .

ROESY : Detect through-space interactions between the propyl chain and oxane ring to map preferred conformers .

Computational MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent models (e.g., TIP3P water) to correlate experimental NOEs with predicted rotamer populations .

Stability and Storage

Q: What protocols ensure long-term stability of 3-Propyloxane-3-carbaldehyde in laboratory settings? Methodological Answer:

Storage : Keep under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation.

Stability assays : Monitor aldehyde degradation via monthly GC-MS checks; degradation products (e.g., carboxylic acids) indicate moisture ingress .

Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

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